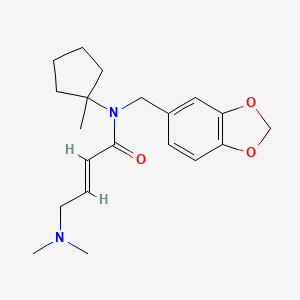

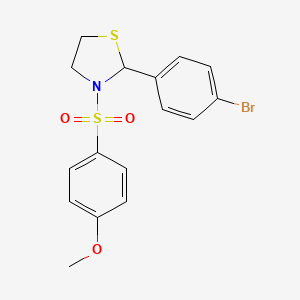

![molecular formula C15H10F2N2O2 B2450265 1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate CAS No. 1351586-56-5](/img/structure/B2450265.png)

1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied using various techniques. For instance, the use of solid-state NMR has been applied for testing the quality of the obtained samples .Chemical Reactions Analysis

Imidazole derivatives have been tested for their in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Scientific Research Applications

Antioxidant and Protective Roles

- Studies have shown that certain benzimidazole derivatives exhibit significant antioxidant properties. For instance, a derivative named 2-Amdz was found to influence the levels of antioxidant vitamins A, E, and C and increased malondialdehyde levels in rats, indicating a potential role in oxidative stress-related studies or therapies (Karatas et al., 2005).

- Another study highlighted the potential of benzimidazole derivatives in enhancing endurance capacity and facilitating recovery from fatigue, suggesting applications in exercise physiology or pharmacology (Fan et al., 2014).

Environmental Impact and Fate

- Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in some respects to benzimidazole derivatives, revealed their persistence in aquatic environments and potential endocrine-disrupting effects, underscoring the environmental implications of the widespread use of these compounds (Haman et al., 2015).

Therapeutic Applications

- Benzimidazole derivatives have been shown to possess various therapeutic properties. For example, research has indicated their potential in the prevention of ulcers and in the modulation of various biological markers related to gastric health (Tayeby et al., 2017).

- Another study documented the therapeutic efficacy and safety of sertaconazole, a benzothiazole derivative, in the treatment of Pityriasis versicolor, highlighting the antifungal capabilities of such compounds (Nasarre et al., 1992).

Future Directions

The future directions for research on imidazole derivatives are promising. Given their broad range of biological activities, there is a great importance of heterocyclic ring-containing drugs . The development of new drugs that overcome antimicrobial resistance problems is necessary . Therefore, the synthesis and study of new imidazole derivatives, such as “1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate”, could be a promising area of future research.

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 3,4-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-19-8-18-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11(16)12(17)6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCGLBIETPYGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)

![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)

![3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)